molecular formula C17H19NO5S B5862465 Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate

Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B5862465
M. Wt: 349.4 g/mol
InChI Key: WMQHIRMXGSCDRM-UHFFFAOYSA-N
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Description

Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate typically involves the reaction of 2,3-dimethylphenylamine with 4-chlorophenoxyacetic acid in the presence of a sulfonyl chloride reagent. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to facilitate the formation of the sulfonamide linkage. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetate derivatives.

Scientific Research Applications

Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]propanoate
  • Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]butanoate

Uniqueness

Methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate is unique due to its specific structural features, such as the presence of both a sulfonamide group and a phenoxyacetate moiety

Properties

IUPAC Name

methyl 2-[4-[(2,3-dimethylphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-12-5-4-6-16(13(12)2)18-24(20,21)15-9-7-14(8-10-15)23-11-17(19)22-3/h4-10,18H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQHIRMXGSCDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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